
Bis(4-iodobenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-iodobenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-iodobenzoyl groups linked by a peroxide bond. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-iodobenzoyl) Peroxide typically involves the reaction of 4-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the formation of the peroxide bond. The process can be summarized as follows:
Condensation Reaction: 4-iodobenzoic acid reacts with hydrogen peroxide in the presence of an acid catalyst.
Oxidation: The intermediate product undergoes oxidation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the type of catalyst used. The process is designed to be efficient and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Bis(4-iodobenzoyl) Peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of various organic compounds.
Reduction: Under specific conditions, it can be reduced to 4-iodobenzoic acid.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the iodine atoms.
Major Products Formed
Oxidation: Various oxidized organic compounds.
Reduction: 4-iodobenzoic acid.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
科学的研究の応用
Bis(4-iodobenzoyl) Peroxide has several applications in scientific research, including:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Bis(4-iodobenzoyl) Peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond breaks to form two 4-iodobenzoyl radicals.
Reaction Initiation: These radicals can react with other molecules to initiate polymerization or oxidation reactions.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the iodine atoms. It is widely used in acne treatment and as a polymerization initiator.
Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness
Bis(4-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for specific applications where strong oxidizing properties are required. Its ability to undergo substitution reactions also adds to its versatility in chemical synthesis.
特性
分子式 |
C14H8I2O4 |
|---|---|
分子量 |
494.02 g/mol |
IUPAC名 |
(4-iodobenzoyl) 4-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
InChIキー |
GOOYDOUPSCYDLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)

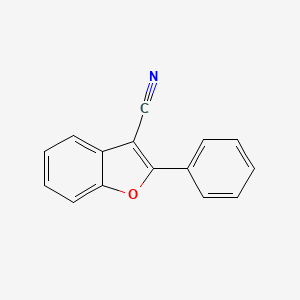

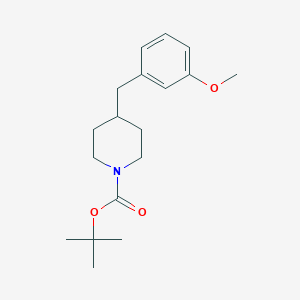
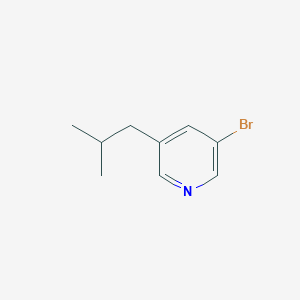
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
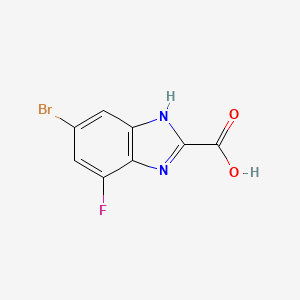
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)

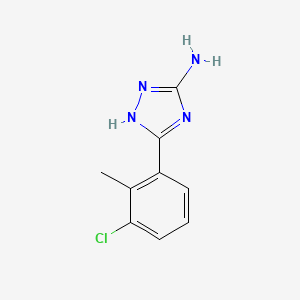
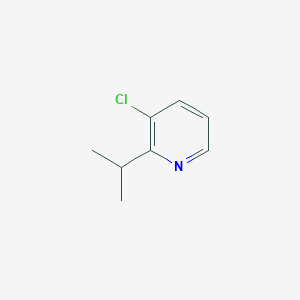
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
